molecular formula C12H14N2O2 B11885936 N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide

Cat. No.: B11885936
M. Wt: 218.25 g/mol
InChI Key: RPKCNFKRDJNOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is a synthetic indole-acetamide derivative characterized by a hydroxyethyl group bridging the indole ring and the acetamide moiety. Its synthesis typically involves condensation reactions between indole derivatives and hydroxy-acetamide precursors under acidic or catalytic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-7-12(16)10-6-14-11-5-3-2-4-9(10)11/h2-6,12,14,16H,7H2,1H3,(H,13,15)

InChI Key

RPKCNFKRDJNOSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported method involves acylation of 2-(1H-indol-3-yl)ethylamine (tryptamine) with acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack by the primary amine on the carbonyl carbon of the acylating agent, forming a stable amide bond.

Key steps :

  • Activation of the acylating agent : Acetic anhydride reacts with a base (e.g., triethylamine) to generate a reactive acetyl oxonium intermediate.

  • Nucleophilic substitution : The amine group of tryptamine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., acetate or chloride).

  • Deprotonation : A base abstracts a proton from the nascent amide, stabilizing the product.

Optimization Parameters

Reaction efficiency depends on:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance nucleophilicity.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to tryptamine ensures complete conversion.

Table 1. Acylation Conditions and Yields

Acylating AgentSolventTemperature (°C)Yield (%)Reference
Acetic anhydrideTHF2578
Acetyl chlorideDMF085
Acetyl chlorideCH₂Cl₂2572

Nucleophilic Substitution of 1-Hydroxyindole Precursors

Synthetic Strategy

An alternative route utilizes 1-hydroxyindole-3-acetamide intermediates, which undergo nucleophilic substitution at the 1-position. This method, reported by Nakai et al., involves:

  • Preparation of 1-hydroxyindole-3-acetamide : Condensation of indole-3-acetic acid with 2-(1-hydroxyindol-3-yl)ethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBT (hydroxybenzotriazole).

  • Substitution with indole nucleophiles : Treatment with 85% formic acid facilitates displacement of the 1-hydroxy group by indole, forming N-(2-(indol-3-yl)ethyl)acetamide derivatives.

Table 2. Nucleophilic Substitution Outcomes

Starting MaterialReagentProduct Yield (%)Reference
1-Hydroxyindole-3-acetamideIndole/HCOOH39
1-Hydroxyindole-3-acetamideNaBH₃CN/AcOH27

Reductive Amination Pathways

Methodology

Reductive amination offers a route to introduce the hydroxyethyl group post-acylation. This two-step process involves:

  • Condensation : Reaction of indole-3-acetaldehyde with acetamide in the presence of a dehydrating agent.

  • Reduction : Use of reducing agents (e.g., sodium cyanoborohydride, triethylsilane) to convert the imine intermediate to the secondary amine.

Advantages and Limitations

  • Advantages : High stereochemical control and compatibility with sensitive functional groups.

  • Limitations : Requires anhydrous conditions and meticulous purification to remove reducing agent residues.

Table 3. Reductive Amination Efficiency

Reducing AgentSolventTemperature (°C)Yield (%)Reference
NaBH₃CNAcOH2545
Et₃SiHTFA090

Comparative Analysis of Methods

Yield and Scalability

  • Acylation : Highest yields (72–85%) but requires stoichiometric acylating agents.

  • Nucleophilic substitution : Moderate yields (27–39%) due to competing pathways.

  • Reductive amination : Excellent yields (90%) but demands specialized reagents.

Purity and Byproduct Formation

  • Acylation : Minor byproducts (e.g., over-acylated species) can be removed via recrystallization.

  • Reductive amination : Residual reducing agents necessitate column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives .

Scientific Research Applications

Case Studies

  • Colon Cancer
    • A study conducted by Kang et al. (2021) revealed that N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide significantly inhibited the growth of HT-29 colon cancer cells in vitro and in vivo. The treatment led to increased expression of apoptosis markers and reduced tumor volume in xenograft models .
    • Another investigation highlighted that the compound reshaped the tumor microenvironment by decreasing myeloid-derived suppressor cell accumulation and enhancing tumor-infiltrating lymphocytes, further supporting its potential as an antitumor agent against colon cancer .
  • Melanoma
    • Research by Wang et al. (2020) demonstrated that the compound also inhibited melanoma cell proliferation through apoptosis and autophagy induction. The study indicated that this compound affected multiple signaling pathways, including PI3K/Akt and MAPK, which are critical for cell survival and proliferation .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Study Cancer Type Mechanism Key Findings
Kang et al. (2021)Colon CancerSTAT1 pathway activationInhibited tumor growth; induced apoptosis; altered tumor microenvironment
Wang et al. (2020)MelanomaApoptosis and autophagy inductionDecreased cell viability; affected PI3K/Akt and MAPK pathways

Potential for Development as a Therapeutic Agent

The promising results from preclinical studies indicate that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies. Ongoing research is necessary to further elucidate its pharmacological properties, optimal dosing regimens, and potential side effects.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Indole Position) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide -OH on ethyl chain Not reported ~50-90 Hydroxyethyl, acetamide Under investigation
2-Hydroxy-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (1c) None (unsubstituted indole) 180.5–182.3 43.8 Pyridinyl, acetamide Synthetic intermediate
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a) 4-Chlorobenzyl 182.9–184.6 82.3 Chlorobenzyl, pyridinyl Anticancer potential
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide -OH on indole (C5) Not reported Not reported 5-Hydroxyindole, acetamide Antioxidant, antimicrobial
N-(2-(1H-Indol-3-yl)ethyl)acetamide (D) None Not reported Not reported Unsubstituted indole Antimicrobial (vs. Ralstonia)
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy Not reported Not reported Acylurea, dioxolane Talin modulation in HUVECs

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., 4-chlorobenzyl in 1a) increases synthetic yields (82.3%) compared to unsubstituted analogs (43.8% for 1c), likely due to enhanced stability during condensation reactions .
  • Bioactivity : Unsubstituted analogs like compound D exhibit antimicrobial activity, while acylurea derivatives (KCH-1521) target endothelial cell signaling, demonstrating how functional group changes redirect biological applications .

Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups (e.g., in ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to hydroxylated analogs .

Biological Activity

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features an indole moiety linked to a hydroxyethyl group and an acetamide functional group. The synthesis typically involves the reaction of tryptamine with acetic anhydride or acetyl chloride, often facilitated by dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) .

2. Biological Activities

The compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation through modulation of various biochemical pathways.
  • Neuroprotective Properties : Studies have shown potential benefits in neurodegenerative conditions by influencing neurotransmitter systems .
  • Anticancer Activity : It has demonstrated efficacy in inhibiting cancer cell growth, particularly in melanoma and colon cancer models .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReferences
Anti-inflammatoryReduces inflammatory markers
NeuroprotectiveProtects neuronal cells from damage
AnticancerInduces apoptosis and autophagy in cancer cells

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in melanoma cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .
  • Inhibition of Tumor Growth : In vivo studies indicate that treatment with this compound significantly reduces tumor volume and weight in syngeneic mouse models, suggesting its potential as a therapeutic agent against tumors .

Illustration depicting the signaling pathways influenced by this compound.

Case Study 1: Melanoma Treatment

A study demonstrated that this compound significantly inhibited melanoma cell proliferation and induced apoptosis via the PI3K/Akt and MAPK signaling pathways. The results indicated a notable decrease in tumor growth in treated mice compared to control groups .

Case Study 2: Colon Cancer Inhibition

Another investigation revealed that the compound inhibited colon cancer growth through the STAT1 pathway. The treatment led to increased expression of phosphorylated STAT1 (p-STAT1), which is crucial for regulating apoptosis-associated gene expression .

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in anti-inflammatory responses and cancer treatment. Its mechanisms involve complex interactions with cellular pathways that regulate apoptosis and inflammation. Continued research into this compound could yield valuable insights into its therapeutic potential across various medical fields.

Q & A

Basic: What are the most effective synthetic routes for N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide?

The compound can be synthesized via multi-step reactions starting from indole precursors. A common approach involves:

  • Step 1 : Alkylation of indole-3-acetic acid derivatives to introduce the hydroxyethyl group.
  • Step 2 : Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Step 3 : Acetamide formation via nucleophilic acyl substitution, followed by deprotection .
    Key Optimization : Reaction temperatures (typically 0–25°C for alkylation) and solvent polarity (e.g., DMF for Step 3) critically influence yield. Reported yields range from 65% to 85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the indole NH peak (~10–12 ppm) and acetamide carbonyl (~170 ppm) .
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 273.1234 for C12_{12}H14_{14}N2_2O2_2) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do contradictory data on biological activity arise, and how can they be resolved?

Conflicting reports on bioactivity (e.g., antimicrobial vs. no activity) may stem from:

  • Impurity Variability : Residual solvents (e.g., DMSO) in biological assays can artifactually inhibit bacterial growth.
  • Assay Conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
    Resolution : Standardize protocols using USP-grade solvents, include negative controls (e.g., solvent-only), and validate activity via orthogonal assays (e.g., MIC and time-kill curves) .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Stability challenges include hydrolysis of the acetamide group and oxidation of the indole ring. Mitigation strategies:

  • pH Buffering : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis.
  • Light Protection : Store solutions in amber vials to prevent photooxidation .
  • Lyophilization : Increases shelf life by reducing water-mediated degradation .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors or cyclooxygenase-2 (COX-2):

  • Key Interactions : Hydrogen bonding between the hydroxyethyl group and Arg120 of COX-2.
  • Derivative Design : Substituents at the indole C5 position (e.g., halogens) improve hydrophobic contacts, as shown in analogs with 10–50 nM IC50_{50} values .

Basic: What are the primary biological targets of this compound?

The compound interacts with:

  • Serotonin Receptors : Modulates 5-HT2A_{2A} due to structural similarity to tryptamine derivatives .
  • Enzymes : Inhibits monoamine oxidase (MAO) with IC50_{50} ~5 µM, validated via fluorometric assays .

Advanced: How does the hydroxyl group’s stereochemistry affect pharmacological activity?

The (R)-enantiomer shows 3x higher MAO-B inhibition than the (S)-form, as determined by chiral HPLC separation and enzymatic assays. This highlights the need for enantioselective synthesis (e.g., asymmetric catalysis) .

Basic: What solvents are suitable for spectroscopic studies of this compound?

  • Polar Solvents : DMSO-d6_6 or CDCl3_3 for NMR (minimal signal overlap).
  • UV-Vis Studies : Methanol or acetonitrile (λmax_{\text{max}} ~280 nm for indole absorption) .

Advanced: How can conflicting NMR data from different studies be reconciled?

Discrepancies in chemical shifts (e.g., indole NH at 10.2 ppm vs. 11.0 ppm) may arise from:

  • Concentration Effects : Aggregation at high concentrations deshields protons.
  • Temperature : Elevated temps (e.g., 40°C) reduce hydrogen bonding, shifting NH peaks upfield. Always report experimental conditions (solvent, temp, concentration) .

Advanced: What in silico tools predict metabolic pathways for this compound?

Software like SwissADME predicts:

  • Phase I Metabolism : Hydroxylation at the indole C5 position by CYP3A4.
  • Phase II Metabolism : Glucuronidation of the hydroxyl group. Validate with LC-MS/MS metabolite profiling .

Notes

  • Methodological Focus : Emphasized experimental design, validation, and troubleshooting.
  • Contradiction Analysis : Addressed variability in bioactivity and NMR data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.